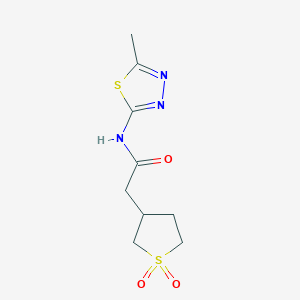
2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it has been suggested that its antibacterial activity may be due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, which are enzymes involved in DNA replication. Its antifungal activity may be due to its ability to disrupt fungal cell membrane integrity.
Biochemical and Physiological Effects
2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been found to have low toxicity and good biocompatibility, making it a promising candidate for use in biomedical applications. It has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful for testing against a variety of microorganisms. However, its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several potential future directions for research on 2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. One area of interest is its potential use in the development of new antimicrobial agents. Additionally, further research could be done to elucidate its mechanism of action and to investigate its potential use in cancer therapy. Finally, its biocompatibility and low toxicity make it a promising candidate for use in biomedical applications, such as drug delivery systems or tissue engineering.
Synthesis Methods
The synthesis of 2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 2-chloroacetyl chloride in the presence of triethylamine. The resulting product is then treated with 1,3-dithiol-2-one to yield the final compound.
Scientific Research Applications
2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential applications in various scientific fields. It has been found to exhibit antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new antimicrobial agents. Additionally, it has been investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
properties
Product Name |
2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
|---|---|
Molecular Formula |
C9H13N3O3S2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H13N3O3S2/c1-6-11-12-9(16-6)10-8(13)4-7-2-3-17(14,15)5-7/h7H,2-5H2,1H3,(H,10,12,13) |
InChI Key |
SSLYCRUBJXGSTF-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)CC2CCS(=O)(=O)C2 |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B255977.png)



![[(E)-(2-fluorophenyl)methyleneamino]thiourea](/img/structure/B255993.png)


![[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B256003.png)

![ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B256005.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B256010.png)
